molecular formula C10H11F2NO2 B11727065 Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B11727065
M. Wt: 215.20 g/mol
InChI Key: FCVSGKVSVMNVBK-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanoate backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and methyl acrylate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate

Uniqueness

Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the difluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

FCVSGKVSVMNVBK-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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